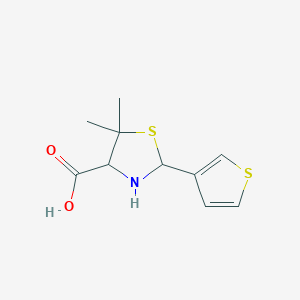
5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO2S2 and its molecular weight is 243.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1040922-73-3) is a member of the thiazolidine family, characterized by a five-membered heterocyclic structure that includes nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant and potential anti-inflammatory effects.
- Molecular Formula : C10H13NO2S2
- Molecular Weight : 243.35 g/mol
- Structure : Contains a carboxylic acid group (-COOH) and a thienyl substituent which enhances its biological interactions.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In a DPPH free radical scavenging assay, the compound showed an IC50 value of 18.17 µg/mL, indicating its potential as an effective antioxidant agent. For comparison, ascorbic acid, a well-known antioxidant, had an IC50 of 7.83 µg/mL .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production, making it a target for skin-whitening agents. The compound demonstrated moderate tyrosinase inhibitory activity with an IC50 value of 16.5 ± 0.37 µM, which is comparable to kojic acid (15.9 ± 2.5 µM), a standard inhibitor . The molecular docking studies revealed that hydrogen bonds and hydrophobic interactions play significant roles in the binding affinity of the compound to the enzyme, with the highest binding energy recorded at -8.4 Kcal/mol .
Structure-Activity Relationship (SAR)
The presence of hydroxyl and methoxy groups in similar thiazolidine derivatives has been linked to enhanced biological activity. The specific arrangement of functional groups in this compound contributes to its efficacy as a tyrosinase inhibitor and antioxidant.
Case Studies and Research Findings
- Antioxidant Mechanism : The compound's ability to donate protons effectively reduces DPPH free radicals, highlighting its role as a potent antioxidant .
- Inhibition Studies : In comparative studies with other thiazolidine derivatives, this compound exhibited superior tyrosinase inhibition compared to several analogs with varying functional groups .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 16.5 ± 0.37 | Tyrosinase Inhibitor |
| Kojic Acid | 15.9 ± 2.5 | Tyrosinase Inhibitor |
| Ascorbic Acid | 7.83 | Antioxidant |
| Other Thiazolidines | Varies | Varies |
Propiedades
IUPAC Name |
5,5-dimethyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-3-4-14-5-6/h3-5,7-8,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMCXODIHCENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CSC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














